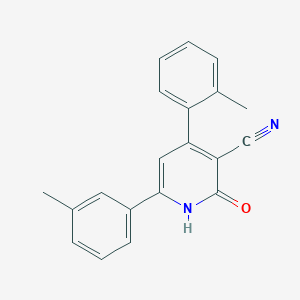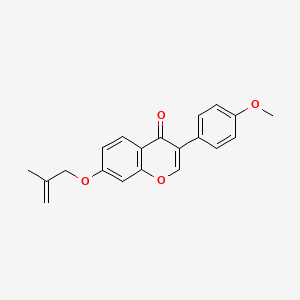![molecular formula C18H13ClN8O B11467842 3-(4-chlorophenyl)-2-ethyl-7-(1H-1,2,4-triazol-5-yl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11467842.png)
3-(4-chlorophenyl)-2-ethyl-7-(1H-1,2,4-triazol-5-yl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of heterocyclic molecules with a complex structure. Its name might seem daunting, but let’s break it down. The key features are:
Core Scaffold: The compound contains a pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one core. This fused ring system provides a unique framework for potential biological activity.
Substituents: It has a 4-chlorophenyl group and an ethyl group attached to the pyrazolo ring, along with a 1H-1,2,4-triazol-5-yl moiety.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound, but here’s a common one:
Condensation Reaction: Start with 4-chlorobenzaldehyde and ethyl hydrazinecarboxylate to form the pyrazolo ring.
Triazole Formation: Introduce the 1H-1,2,4-triazol-5-yl group via a triazole-forming reaction.
Cyclization: Cyclize the intermediate to obtain the final compound.
Industrial Production:: While not widely produced industrially, research labs synthesize it for biological studies.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation at the pyrazolo ring nitrogen.
Reduction: Reduction of the triazole ring is possible.
Substitution: The chlorophenyl group can be substituted.
Cyclization: Intramolecular cyclization reactions are crucial for its formation.
Hydrazine derivatives: Used for pyrazolo ring formation.
Triazole precursors: For introducing the triazole group.
Chlorinating agents: To modify the phenyl group.
- The fully cyclized compound itself.
- Various intermediates during synthesis.
Scientific Research Applications
Medicinal Chemistry: Investigated as potential kinase inhibitors due to its structural resemblance to known CDK2 inhibitors.
Biological Studies: Used to probe cellular processes.
Materials Science:
Mechanism of Action
CDK2 Inhibition: It selectively inhibits CDK2, a critical regulator of cell cycle progression.
Apoptosis Induction: Alters cell cycle progression and induces apoptosis in cancer cells.
Comparison with Similar Compounds
Uniqueness: Its fused ring system sets it apart.
Similar Compounds: Related pyrazolo and triazolo derivatives.
Properties
Molecular Formula |
C18H13ClN8O |
|---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-4-ethyl-11-(1H-1,2,4-triazol-5-yl)-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C18H13ClN8O/c1-2-12-14(10-3-5-11(19)6-4-10)16-23-22-15-13(27(16)25-12)7-8-26(17(15)28)18-20-9-21-24-18/h3-9H,2H2,1H3,(H,20,21,24) |
InChI Key |
RWKWBFDCHXXJIK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C3=C(C(=O)N(C=C3)C4=NC=NN4)N=NC2=C1C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 6-(2,3-dimethoxybenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11467782.png)
methyl}quinolin-8-ol](/img/structure/B11467786.png)
![7-(1,3-benzodioxol-5-yl)-5-phenyl-7,14-dihydrobenzo[h]naphtho[2,1-b][1,6]naphthyridin-6(5H)-one](/img/structure/B11467793.png)
![N-(2-{[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11467805.png)
![7-(3,4-dihydroxy-2,5-dimethoxyphenyl)-1-(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11467807.png)
![4-(3-methylphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11467812.png)

![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11467820.png)
![ethyl 2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B11467830.png)

![1-{5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-(4-methoxybenzyl)methanamine](/img/structure/B11467844.png)
![2-phenyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B11467848.png)
![{5-[(4,6-Dibromo-7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methanol](/img/structure/B11467855.png)
